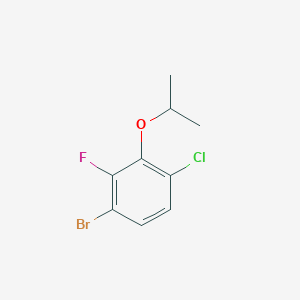

1-Bromo-4-chloro-2-fluoro-3-isopropoxybenzene

Descripción

Propiedades

IUPAC Name |

1-bromo-4-chloro-2-fluoro-3-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClFO/c1-5(2)13-9-7(11)4-3-6(10)8(9)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUMZQJCCHOATK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601222968 | |

| Record name | 1-Bromo-4-chloro-2-fluoro-3-(1-methylethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601222968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943830-17-9 | |

| Record name | 1-Bromo-4-chloro-2-fluoro-3-(1-methylethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943830-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-chloro-2-fluoro-3-(1-methylethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601222968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Halogenation via Diazotization and Sandmeyer-Type Reactions

One established approach for preparing halogenated fluoro- and chloro-benzenes involves diazotizing an aniline derivative followed by substitution with a halogen source. For example, 1-bromo-2-chloro-4-fluorobenzene can be synthesized by diazotizing 2-chloro-4-fluoroaniline and reacting with a brominating agent such as cuprous bromide in hydrobromic acid aqueous solution. The reaction is typically carried out at low temperatures (−5 to 5 °C for diazotization and 20 to 70 °C for bromination) with reagent equivalents carefully controlled to optimize yield and purity. Post-reaction workup includes extraction, washing, drying, concentration, and distillation to isolate the product.

This method can be adapted for the target compound by starting from appropriately substituted anilines and performing sequential halogenation steps.

| Parameter | Typical Value/Range |

|---|---|

| Diazotization Temp. | −5 to 5 °C |

| Diazotization Time | 0.5 to 3 hours |

| Bromination Temp. | 20 to 70 °C |

| Bromination Time | 1 to 5 hours |

| Diazotizing Agent | Sodium nitrite or potassium nitrite |

| Brominating Agent | Cuprous bromide in HBr solution |

| Equivalents (Diazotizing) | 1.0 to 1.1 relative to aniline |

| Equivalents (Brominating) | 1.0 to 1.2 relative to aniline |

Direct Bromination of Fluorobenzenes with Lewis Acid Catalysts

Another method to obtain bromofluorobenzenes involves the bromination of fluorobenzene derivatives using bromine in the presence of Lewis acids or metal catalysts such as aluminum, iron, aluminum halides, or iron halides. This method allows selective monobromination under controlled temperature (−10 to 20 °C, preferably 0 to 10 °C) and solvent conditions (inert solvents like methylene chloride or chloroform).

The process involves reacting fluorobenzene with bromine and then treating the intermediate with a benzene derivative under mild heating (10 to 100 °C) for 12 to 24 hours to yield high-purity bromofluorobenzene isomers with minimal formation of difficult-to-separate isomers.

| Parameter | Typical Value/Range |

|---|---|

| Reaction Temp. | −10 to 20 °C (preferably 0 to 10 °C) |

| Reaction Time | 12 to 24 hours |

| Bromine Equivalents | 1.0 to 1.2 relative to fluorobenzene |

| Catalyst | Aluminum, iron, aluminum halide, iron halide |

| Solvent | Methylene chloride, chloroform, carbon tetrachloride |

| Lewis Acid Equivalents | 0.01 to 0.1 (industrial preference) |

This approach is advantageous for its regioselectivity and scalability, producing high-purity bromofluorobenzenes suitable as intermediates for further functionalization.

Introduction of Isopropoxy Group

The isopropoxy substituent at the 3-position can be introduced via nucleophilic aromatic substitution (SNAr) on a suitable halogenated fluoro- or chloro-benzene intermediate. Typically, the halogen (fluoro or chloro) ortho or para to the desired substitution site is displaced by isopropoxide ion (generated from isopropanol and a base such as potassium tert-butoxide or sodium hydride).

Key parameters for this step include:

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity.

- Temperature: Elevated temperatures (80–120 °C) to facilitate substitution.

- Reaction Time: Several hours (4–24 hours) depending on reactivity.

Purification involves aqueous workup, extraction, and chromatographic techniques to isolate the pure isopropoxy-substituted product.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|---|

| 1. Diazotization and Halogenation | Sandmeyer-type substitution | 2-chloro-4-fluoroaniline, NaNO2, CuBr | −5 to 5 °C (diazotization), 20–70 °C (bromination) | High regioselectivity, intermediate for halogenated benzene |

| 2. Direct Bromination | Electrophilic aromatic substitution | Bromine, Lewis acid (AlCl3, FeBr3) | 0 to 10 °C, inert solvent | Produces bromofluorobenzenes with minimal isomers |

| 3. Isopropoxy introduction | Nucleophilic aromatic substitution | Isopropanol, base (KOtBu), polar aprotic solvent | 80–120 °C, several hours | Substitutes halogen with isopropoxy group |

Research Findings and Considerations

- The diazotization-bromination route provides a reliable method to introduce bromine selectively but requires careful control of reagent equivalents and temperature to minimize side reactions.

- Direct bromination of fluorobenzenes with Lewis acid catalysts offers a scalable and selective approach to obtain bromofluoro derivatives, which can be further functionalized.

- The isopropoxy group introduction via SNAr is facilitated by the electron-withdrawing effect of halogens, which activates the aromatic ring for nucleophilic substitution.

- Purification challenges arise due to the presence of multiple isomers and close boiling points; thus, chromatographic purification and distillation under reduced pressure are often necessary.

- Industrial synthesis favors methods with mild conditions, high selectivity, and minimal byproducts to reduce costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-4-chloro-2-fluoro-3-isopropoxybenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of corresponding hydrocarbons or alcohols.

Substitution: Introduction of various functional groups, leading to the formation of different derivatives.

Aplicaciones Científicas De Investigación

1-Bromo-4-chloro-2-fluoro-3-isopropoxybenzene is utilized in various scientific research applications, including:

Chemistry: As a building block in organic synthesis and a reagent in various chemical reactions.

Biology: Studying the effects of halogenated compounds on biological systems.

Medicine: Investigating potential pharmaceutical applications, such as antibacterial and antifungal properties.

Industry: Use in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 1-Bromo-4-chloro-2-fluoro-3-isopropoxybenzene exerts its effects involves its interaction with molecular targets and pathways. The compound's halogenated structure allows it to participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives that can interact with biological targets.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The table below compares key parameters of 1-bromo-4-chloro-2-fluoro-3-isopropoxybenzene and its analogs:

*Similarity scores (0–1) based on structural overlap with the target compound, where higher values indicate closer resemblance.

Key Research Findings

Electronic and Reactivity Differences

- Halogen Effects: The electron-withdrawing nature of Cl and F substituents reduces electron density in the aromatic ring, directing electrophilic substitution to meta/para positions.

- Steric Hindrance : The bulky isopropoxy group at position 3 may hinder reactions at adjacent positions compared to smaller substituents (e.g., methoxy in 4-Bromo-2-chloro-1-methoxybenzene, similarity 0.91 ).

Physicochemical Properties

- Solubility: The isopropoxy group enhances lipophilicity compared to non-alkoxy analogs (e.g., 1-Bromo-2-chloro-4-fluorobenzene ), increasing solubility in organic solvents like dichloromethane.

- Melting Points : Compounds with additional halogens (e.g., 1-Bromo-4-(bromomethyl)-2-chloro-3-fluorobenzene, molar mass 302.37 g/mol ) exhibit higher melting points due to increased molecular weight and halogen interactions.

Actividad Biológica

1-Bromo-4-chloro-2-fluoro-3-isopropoxybenzene is an organic compound that has garnered interest due to its potential biological activities. This compound, with the molecular formula C10H10BrClF, is a halogenated aromatic compound that may exhibit various pharmacological effects, including antibacterial and antifungal properties. The following sections will explore its biological activity, synthesis, and relevant case studies.

This compound is characterized by its halogenated structure , which can influence its reactivity and biological interactions. Below are some of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H10BrClF |

| Appearance | Clear colorless to pale yellow liquid |

| Melting Point | Data not available |

| Boiling Point | Data not available |

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. It has been used in various studies to evaluate its effectiveness against specific pathogens.

- Antibacterial Activity : A study demonstrated that this compound effectively inhibited the growth of several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for various bacterial strains, showcasing its potential as a therapeutic agent.

- Antifungal Activity : In vitro assays have shown that this compound possesses antifungal properties against common fungal pathogens such as Candida albicans and Aspergillus niger. The mechanism of action appears to involve disruption of fungal cell membrane integrity.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The halogen substituents may enhance the compound's ability to interact with specific enzymes involved in microbial metabolism.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell death.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the efficacy of this compound against a panel of bacterial and fungal strains. The results indicated:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

| Aspergillus niger | 32 |

This study highlighted the compound's promising potential as a broad-spectrum antimicrobial agent.

Study 2: Toxicological Assessment

A toxicological assessment was conducted to evaluate the safety profile of this compound. The study involved acute toxicity testing in rodents, revealing an LD50 value of approximately 2700 mg/kg when administered orally. Observed effects included tremors and weight loss at higher doses, indicating a need for careful dosage consideration in therapeutic applications.

Q & A

Q. What safety protocols should be followed when handling 1-Bromo-4-chloro-2-fluoro-3-isopropoxybenzene in laboratory settings?

Answer:

- Ventilation: Use enclosed systems or local exhaust ventilation to minimize inhalation risks .

- PPE: Wear vapor respirators, nitrile gloves, safety goggles, and protective clothing to prevent skin/eye contact .

- Emergency Measures: Ensure access to safety showers and eyewash stations. In case of spills, use inert absorbents (e.g., sand) and avoid direct contact .

- Storage: Store in a cool, dry place away from incompatible reagents (e.g., strong oxidizers) .

Q. What synthetic routes are reported for preparing this compound?

Answer:

- Halogenation: Sequential halogenation of benzene derivatives using directed ortho-metalation (DoM) or electrophilic substitution. For example, bromination of 4-chloro-2-fluoroanisole followed by isopropoxy substitution .

- Functional Group Interconversion: Replace existing substituents (e.g., hydroxyl groups) via nucleophilic displacement using brominating agents (e.g., PBr₃) .

- Purity Control: Verify purity (>95%) via GC or HPLC, as impurities can skew reactivity in downstream reactions .

Q. Which analytical techniques are optimal for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for adjacent halogens) .

- Mass Spectrometry (MS): High-resolution MS to validate molecular weight (e.g., C₉H₈BrClFO requires exact mass 289.94 g/mol) .

- Chromatography: HPLC with UV detection to assess purity and stability under varying conditions (e.g., thermal stress) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for halogenated benzene derivatives?

Answer:

- Controlled Replication: Standardize reaction parameters (temperature, solvent, catalyst) across labs to isolate variables .

- Impurity Analysis: Use GC-MS to identify byproducts (e.g., dehalogenated species) that may lower yields .

- Computational Modeling: Compare density functional theory (DFT) predictions of reaction pathways with experimental outcomes to identify kinetic/thermodynamic bottlenecks .

Q. What strategies determine regioselectivity in nucleophilic aromatic substitution (NAS) for multi-halogenated systems?

Answer:

- Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -F) activate specific positions for NAS. The isopropoxy group’s electron-donating nature deactivates adjacent sites, directing substitution to meta/para halogens .

- Steric Maps: Molecular docking or X-ray crystallography can visualize steric hindrance from bulky substituents (e.g., isopropoxy) .

- Isotopic Labeling: Use ¹⁸O or deuterium tags to track substitution pathways in real-time via MS .

Q. How do steric/electronic effects of the isopropoxy group influence electrophilic substitution?

Answer:

- Activation/Deactivation: The isopropoxy group donates electrons via resonance, activating the ring for electrophilic attack at positions ortho/para to it. However, steric bulk limits accessibility, favoring para substitution .

- Competing Halogens: Fluorine’s strong electron-withdrawing effect competes with isopropoxy, creating regioselective "hotspots" verified via Hammett plots .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance electrophile stability, while protic solvents may protonate the isopropoxy group, altering reactivity .

Q. What methodologies optimize catalytic systems for coupling reactions involving this compound?

Answer:

- Cross-Coupling Catalysts: Use Pd(0)/Pd(II) complexes (e.g., Suzuki-Miyaura) with ligands (e.g., SPhos) tailored for sterically hindered substrates .

- Microwave Assistance: Reduce reaction times and improve yields in Buchwald-Hartwig aminations by enhancing energy transfer .

- In Situ Monitoring: Employ Raman spectroscopy to track intermediate formation and adjust catalyst loading dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.